4-Chloro-N~1~-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide
Overview
Description
4-Chloro-N~1~-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide is an organic compound that features a benzamide core structure substituted with a chloro group, a methoxy group, and a quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N~1~-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide typically involves multiple steps:
Formation of the Quinoxaline Moiety: This can be achieved through the condensation of an o-phenylenediamine with a diketone.
Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group on the aromatic ring using a methylating agent such as dimethyl sulfate or methyl iodide.
Amide Bond Formation: The final step involves the coupling of the quinoxaline derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N~1~-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The quinoxaline moiety can be reduced to a dihydroquinoxaline using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a dihydroquinoxaline derivative.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-Chloro-N~1~-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: It may serve as a probe to study the interactions of quinoxaline derivatives with biological macromolecules.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-N~1~-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can intercalate with DNA or inhibit enzyme activity by binding to the active site. The methoxy and chloro groups may enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[2-methoxy-5-(2-pyridinyl)phenyl]benzamide
- 4-chloro-N-[2-methoxy-5-(2-pyrimidinyl)phenyl]benzamide
- 4-chloro-N-[2-methoxy-5-(2-pyrazinyl)phenyl]benzamide
Uniqueness
4-Chloro-N~1~-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide is unique due to the presence of the quinoxaline moiety, which imparts distinct electronic and steric properties compared to other heterocyclic analogs. This uniqueness can result in different biological activities and applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-chloro-N-(2-methoxy-5-quinoxalin-2-ylphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-28-21-11-8-15(20-13-24-17-4-2-3-5-18(17)25-20)12-19(21)26-22(27)14-6-9-16(23)10-7-14/h2-13H,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWWVMOYDRSZGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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